Cas no 36719-42-3 (2-methyl-n-(2-methylpropyl)-n-phenyldiazenylpropan-1-amine)

2-methyl-n-(2-methylpropyl)-n-phenyldiazenylpropan-1-amine structure
36719-42-3 structure
Product Name:2-methyl-n-(2-methylpropyl)-n-phenyldiazenylpropan-1-amine
CAS No:36719-42-3
MF:C14H23N3
MW:233.352523088455
CID:921564
PubChem ID:101417
Update Time:2025-04-19

2-methyl-n-(2-methylpropyl)-n-phenyldiazenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-n-(2-methylpropyl)-n-phenyldiazenylpropan-1-amine
    • (1e)-3,3-bis(2-methylpropyl)-1-phenyltriaz-1-ene
    • 1-phenyl-3,3-diisobutyltriazene
    • 3,3-Diisobutyl-1-phenyl-triazen
    • 3,3-diisobutyl-1-phenyl-triazene
    • AC1L2QSM
    • AC1Q4TF4
    • AR-1A0867
    • KST-1A4396
    • NSC515353
    • 36719-42-3
    • NSC-515353
    • NSC 515353
    • Inchi: 1S/C14H23N3/c1-12(2)10-17(11-13(3)4)16-15-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3/b16-15+
    • InChI Key: VELVAWLYPGJYKP-FOCLMDBBSA-N
    • SMILES: N(CC(C)C)(CC(C)C)/N=N/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 233.18939
  • Monoisotopic Mass: 233.189198
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28
  • XLogP3: 5.3

Experimental Properties

  • Density: 0.94
  • Boiling Point: 302.9°C at 760 mmHg
  • Flash Point: 137°C
  • Refractive Index: 1.511
  • PSA: 27.96
  • LogP: 4.29930

2-methyl-n-(2-methylpropyl)-n-phenyldiazenylpropan-1-amine Related Literature

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